molecular formula C6H20Cl2N2O3 B1396978 [2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate CAS No. 1452488-41-3

[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate

Cat. No.: B1396978
CAS No.: 1452488-41-3
M. Wt: 239.14 g/mol
InChI Key: FVHRQBJSMZAZDJ-UHFFFAOYSA-N
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Description

[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate is a useful research compound. Its molecular formula is C6H20Cl2N2O3 and its molecular weight is 239.14 g/mol. The purity is usually 95%.
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Biological Activity

The compound [2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate is a derivative of oxazinan compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Formula : C₅H₁₂Cl₂N₂O
  • Molecular Weight : 195.07 g/mol
  • Functional Groups : Contains an oxazinan ring, amine group, and dihydrochloride salt form.

Anticancer Activity

Recent studies have highlighted the potential of oxazinan derivatives as anticancer agents. For instance, a related compound with a similar oxazinan structure exhibited significant cytotoxic activity against various cancer cell lines, including A2780 (human ovarian carcinoma) and MCF-7 (human breast cancer) cells. The mechanism involved tubulin inhibition and cell cycle arrest at the G2/M phase .

CompoundCell LineIC50 (μM)Mechanism
4dA27804.47Tubulin inhibition
5cMCF-752.8Cell cycle arrest
5gA2780/RCIS20.0Induces apoptosis

Antimicrobial Activity

The antimicrobial properties of oxazinan derivatives have also been investigated. Compounds similar to [2-(1,2-Oxazinan-2-yl)ethyl]amine have shown moderate activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values against common pathogens like Staphylococcus aureus and Escherichia coli were reported to be in the range of 20–40 µM .

Bacterial StrainMIC (µM)
Staphylococcus aureus20–40
Escherichia coli40–70

Neuroprotective Effects

Emerging research indicates that oxazinan compounds may possess neuroprotective properties. Studies have shown that certain derivatives inhibit acetylcholinesterase (AChE), suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Case Studies

  • Cytotoxicity Evaluation :
    In a study evaluating the cytotoxic effects of oxazinan derivatives, several compounds were synthesized and tested against multiple cancer cell lines. The most effective compounds induced significant apoptosis and demonstrated a clear mechanism of action through tubulin polymerization inhibition .
  • Antimicrobial Testing :
    A series of oxazinan derivatives were screened for antimicrobial efficacy against clinical isolates of S. aureus and E. coli. The results indicated that while these compounds were less potent than traditional antibiotics, they still displayed notable antibacterial activity, warranting further investigation into their structure-activity relationships .
  • Neuroprotective Assessment :
    Compounds derived from oxazinan structures were subjected to AChE inhibition assays to assess their potential as neuroprotective agents. The results showed promising inhibition rates, suggesting that these compounds could be developed into therapeutic agents for neurodegenerative conditions .

Properties

IUPAC Name

2-(oxazinan-2-yl)ethanamine;dihydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH.2H2O/c7-3-5-8-4-1-2-6-9-8;;;;/h1-7H2;2*1H;2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVHRQBJSMZAZDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)CCN.O.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H20Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate
Reactant of Route 2
[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate
Reactant of Route 3
[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate
Reactant of Route 4
[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate
Reactant of Route 5
[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate
Reactant of Route 6
[2-(1,2-Oxazinan-2-yl)ethyl]amine dihydrochloride dihydrate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.